2-Ethenyl-3-formylphenyl dimethylcarbamate
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Overview
Description
2-Ethenyl-3-formylphenyl dimethylcarbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethenyl group, a formyl group, and a dimethylcarbamate moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-3-formylphenyl dimethylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Ethenyl Group:
Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the aromatic ring is treated with a formylating agent such as DMF and POCl3.
Carbamate Formation: The final step involves the reaction of the intermediate compound with dimethylamine and a suitable carbamoylating agent to form the dimethylcarbamate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethenyl-3-formylphenyl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethenyl group can participate in substitution reactions, such as halogenation or hydroboration-oxidation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
Oxidation: 2-Ethenyl-3-carboxyphenyl dimethylcarbamate.
Reduction: 2-Ethenyl-3-hydroxyphenyl dimethylcarbamate.
Substitution: 2-Bromo-3-formylphenyl dimethylcarbamate.
Scientific Research Applications
2-Ethenyl-3-formylphenyl dimethylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethenyl-3-formylphenyl dimethylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethenyl group may also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethenyl-3-formylphenyl methylcarbamate
- 2-Ethenyl-3-formylphenyl ethylcarbamate
- 2-Ethenyl-3-formylphenyl propylcarbamate
Comparison
Compared to its analogs, 2-Ethenyl-3-formylphenyl dimethylcarbamate exhibits unique properties due to the presence of the dimethylcarbamate moiety. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
649722-43-0 |
---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(2-ethenyl-3-formylphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H13NO3/c1-4-10-9(8-14)6-5-7-11(10)16-12(15)13(2)3/h4-8H,1H2,2-3H3 |
InChI Key |
IDHOABPHSINJEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1C=C)C=O |
Origin of Product |
United States |
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